Furo[3,2-b]pyridine-3-carbonitrile
Overview
Description
Furo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached at the third position of the pyridine ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Furo[3,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Safety and Hazards
Future Directions
Furo[3,2-b]pyridine-3-carbonitrile, being a part of the Furo[3,2-b]pyridine family, holds potential for future research in drug design and medicinal chemistry due to its structural similarity with DNA bases . More research is needed to explore its synthesis, chemical reactions, mechanism of action, and potential applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[3,2-b]pyridine-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of chalcones bearing specific substituents. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can undergo Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions can be tailored to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where specific substituents on the furan or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine-3-carboxylic acid, while reduction can produce furo[3,2-b]pyridine-3-amine.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to its observed bioactivity, such as anticancer effects.
Comparison with Similar Compounds
Furo[3,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrile group and other substituents.
Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Pyridine-2(H)-one derivatives: These compounds have a pyridine ring with a carbonyl group at the second position and show distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
furo[3,2-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNLUOEGMJXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549938 | |
Record name | Furo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-17-5 | |
Record name | Furo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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